3-cyclopropyl-5-fluoroaniline hydrochloride

Catalog No.
S6466563
CAS No.
2567502-46-7
M.F
C9H11ClFN
M. Wt
187.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyclopropyl-5-fluoroaniline hydrochloride

CAS Number

2567502-46-7

Product Name

3-cyclopropyl-5-fluoroaniline hydrochloride

IUPAC Name

3-cyclopropyl-5-fluoroaniline;hydrochloride

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

InChI

InChI=1S/C9H10FN.ClH/c10-8-3-7(6-1-2-6)4-9(11)5-8;/h3-6H,1-2,11H2;1H

InChI Key

IXESCPXRRMWTKL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)F)N.Cl

3-Cyclopropyl-5-fluoroaniline hydrochloride is an organic compound with the chemical formula C9_9H10_{10}ClFN. It is classified as an aryl amine due to the presence of an aniline group, and it features both a cyclopropyl group and a fluoro substituent. This compound typically appears as a white to off-white powder that is soluble in water and ethanol but largely insoluble in most organic solvents. Its unique structure imparts distinct physical and chemical properties, such as a melting point of 180-182°C and a boiling point of 304°C, with a molecular weight of 203.63 g/mol and a density of 1.18 g/cm³.

, including:

  • Oxidation: Can be oxidized using potassium permanganate or chromium trioxide, resulting in the formation of quinones or nitro compounds.
  • Reduction: Reduction reactions can be performed using hydrogenation catalysts or lithium aluminum hydride, converting nitro groups to amines.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups using reagents like alkyl halides or acyl chlorides.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 3-cyclopropyl-5-fluoroaniline hydrochloride exhibits significant biological activity, particularly in the context of cancer research. It has shown potency against specific molecular targets, such as c-Met and Flt-3, with IC50_{50} values indicating effective inhibition at low concentrations (1.21 nM for c-Met) and moderate effects against other targets . The compound's ability to modulate biological pathways makes it a candidate for further exploration in therapeutic applications.

The synthesis of 3-cyclopropyl-5-fluoroaniline hydrochloride generally involves several steps:

  • Fluorination: The introduction of the fluorine atom is typically achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
  • Amination: The aniline group is introduced via nucleophilic substitution reactions, often utilizing ammonia or primary amines.
  • Formation of Hydrochloride Salt: The final step involves reacting 3-cyclopropyl-5-fluoroaniline with hydrochloric acid under controlled conditions to yield the hydrochloride salt.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

3-Cyclopropyl-5-fluoroaniline hydrochloride finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development, particularly in oncology.
  • Polymer Science: Its unique properties make it suitable for incorporation into polymer matrices.
  • Material Science: The compound's reactivity allows for its use in synthesizing novel materials with specific functionalities.

Interaction studies involving 3-cyclopropyl-5-fluoroaniline hydrochloride focus on its binding affinity to specific enzymes and receptors. The presence of the cyclopropyl and fluoro groups enhances its selectivity towards certain molecular targets, which can modulate key biological pathways by either inhibiting or activating proteins involved in these pathways .

Several compounds share structural similarities with 3-cyclopropyl-5-fluoroaniline hydrochloride:

Compound NameUnique Features
3-Cyclopropyl-4-fluoroanilineFluorine at position 4 instead of position 5
3-Cyclopropyl-5-chloroanilineChlorine substituent instead of fluorine
3-Cyclopropyl-5-bromoanilineBromine substituent instead of fluorine

Uniqueness

The uniqueness of 3-cyclopropyl-5-fluoroaniline hydrochloride lies in its combination of a cyclopropyl group and a fluorine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs. This compound exhibits enhanced stability and reactivity, making it particularly valuable for research and industrial applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

187.0564052 g/mol

Monoisotopic Mass

187.0564052 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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